molecular formula C13H18ClN3O B12214455 N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12214455
M. Wt: 267.75 g/mol
InChI Key: LQXZHWRYLSFRFK-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a chemical compound with a complex structure that includes a pyrazole ring substituted with a methoxyphenyl group and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of 3-methoxybenzyl chloride with 1,4-dimethylpyrazole in the presence of a base such as sodium hydride. The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • **N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine
  • **N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrobromide

Uniqueness

N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This unique structure can confer distinct physical and chemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-10-9-16(2)15-13(10)14-8-11-5-4-6-12(7-11)17-3;/h4-7,9H,8H2,1-3H3,(H,14,15);1H

InChI Key

LQXZHWRYLSFRFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC(=CC=C2)OC)C.Cl

Origin of Product

United States

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